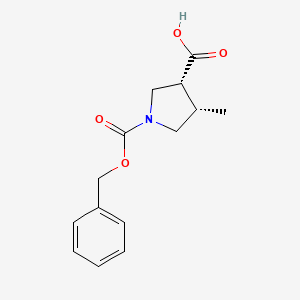

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

Protection: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group.

Methylation: The pyrrolidine ring is then methylated at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the benzyloxycarbonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can lead to the removal of the benzyloxycarbonyl group.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- CAS Number : 1428243-36-0

- Structure : The compound features a pyrrolidine ring with a carboxylic acid and a benzyloxycarbonyl (Cbz) protecting group, which enhances its stability and reactivity in synthetic pathways.

Chiral Building Block for Drug Synthesis

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various bioactive compounds. Its chirality allows for the production of enantiomerically pure drugs, which are essential for achieving desired pharmacological effects while minimizing side effects.

Anticancer Agents

One notable application is in the synthesis of lapatinib, a drug used to treat breast cancer. The compound acts as a key chiral raw material in creating derivatives that exhibit enhanced therapeutic efficacy against cancer cells .

Neurological Disorders

Research indicates potential applications in developing treatments for neurological disorders by modifying its structure to enhance neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Case Study 1: Synthesis of Lapatinib Derivatives

A study demonstrated an efficient synthetic route for producing lapatinib derivatives using this compound as a starting material. The derivatives showed improved potency against HER2-positive breast cancer cells compared to lapatinib alone, highlighting the importance of this compound in enhancing therapeutic outcomes .

Case Study 2: Neuroprotective Properties

In another research effort, modified versions of this compound were synthesized and tested for their neuroprotective effects in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal apoptosis, suggesting that this compound could be further developed into therapeutic agents for conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active pyrrolidine derivative. This active form can then interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R,4S)-1-(Benzyloxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid

- (3R,4S)-1-(Benzyloxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

- (3R,4S)-1-(Benzyloxycarbonyl)-4-isopropylpyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the methyl group at the 4-position and the benzyloxycarbonyl protection make it a valuable intermediate in the synthesis of various bioactive compounds.

Biologische Aktivität

(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid is a chiral compound characterized by a pyrrolidine ring with a benzyloxycarbonyl (Cbz) group at the 1-position and a carboxylic acid at the 3-position. Its unique stereochemistry significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C₁₄H₁₇NO₄, with a molecular weight of approximately 263.29 g/mol. The stereochemical configuration is critical as it affects the compound's interactions with biological targets such as enzymes and receptors.

Research indicates that the biological activity of this compound is closely linked to its ability to interact with specific enzymes and receptors. These interactions may modulate various biological pathways, including metabolic processes and signal transduction mechanisms. The compound has been explored for its potential as a building block in synthesizing bioactive molecules, particularly those targeting arginase inhibition.

Case Studies

- Arginase Inhibition : A study highlighted the development of N-substituted analogues of pyrrolidine-3-carboxylic acids, including this compound. These analogues exhibited enhanced potency as arginase inhibitors compared to existing standards, demonstrating IC50 values significantly lower than 10 nM .

- Enzyme Interaction Studies : The compound's binding affinity was evaluated through various assays, showing that its unique structural features allow for selective binding to target enzymes involved in critical physiological processes. This selectivity is essential for developing therapeutic agents aimed at specific diseases.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3R,4R)-1-Cbz-4-Methylpyrrolidine-3-carboxylic acid | Enantiomeric form | Different stereochemistry affects biological activity |

| (3S,4R)-1-Cbz-4-Methylpyrrolidine-3-carboxylic acid | Another enantiomer | Variations in stereochemistry lead to different properties |

| (3S,4S)-1-Boc-pyrrolidine-3-carboxylic acid | Uses a Boc protecting group instead of Cbz | Different protection strategy impacts reactivity |

Applications in Medicinal Chemistry

The compound's ability to modulate enzyme activity positions it as a promising candidate for drug development. Its structural attributes allow it to serve as a versatile building block in synthesizing other bioactive compounds. Ongoing research focuses on optimizing its pharmacological properties to enhance efficacy and reduce potential side effects.

Eigenschaften

IUPAC Name |

(3R,4S)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-10-7-15(8-12(10)13(16)17)14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17)/t10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGSNKXBKDVHPM-PWSUYJOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.